

Unveiling NMK-TD-100: A Novel Microtubule Disruptor for Cancer Therapy

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Compound of Interest

Compound Name: *Nmk-TD-100*

Cat. No.: *B13441705*

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A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of **NMK-TD-100**

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMK-TD-100 is a novel synthetic small molecule identified as a potent microtubule modulating agent with significant anti-proliferative activity. This document provides an in-depth overview of the discovery and biological characterization of **NMK-TD-100**, a promising candidate for cancer chemotherapy. It details its inhibitory effects on tubulin polymerization, its impact on the cell cycle, and its pro-apoptotic signaling pathway in cancer cells. This guide consolidates the available quantitative data, experimental protocols, and visual representations of its mechanism and experimental evaluation.

Discovery and Synthesis

NMK-TD-100, a 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole, was identified through the screening of a library of synthetic thiadiazole derivatives for their growth inhibitory effects on cancer cells[1]. Its chemical structure is distinct from many established microtubule inhibitors, presenting a novel scaffold for anti-cancer drug development.

Chemical Structure:

- IUPAC Name: Not available in the searched resources.

- CAS Number: 1252802-38-2[2][3]
- Molecular Formula: C₁₉H₁₇N₃O₃S[3]
- Molecular Weight: 367.42 g/mol [3]

The synthesis of **NMK-TD-100** involves a multi-step process typical for the generation of substituted 1,3,4-thiadiazole heterocycles. While the specific synthetic route for **NMK-TD-100** is not detailed in the provided search results, the general synthesis of similar 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles serves as a reference for its chemical synthesis.

Mechanism of Action: Microtubule Destabilization

NMK-TD-100 exerts its anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

NMK-TD-100 directly interacts with tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This activity was confirmed through in vitro tubulin polymerization assays, which demonstrated a concentration-dependent inhibition of tubulin assembly in the presence of **NMK-TD-100**.

Binding to the Colchicine Site

Fluorescence spectroscopic studies and molecular modeling have indicated that **NMK-TD-100** binds to tubulin at or near the colchicine-binding site. This binding is rapid and disrupts the normal process of microtubule formation. The binding stoichiometry of **NMK-TD-100** to tubulin is 1:1, with a dissociation constant of approximately 1 μ M.

Cellular Effects and Anti-Proliferative Activity

The disruption of microtubule dynamics by **NMK-TD-100** leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest at G2/M Phase

Treatment of cancer cells with **NMK-TD-100** leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules and is essential for chromosome segregation during mitosis. Immunofluorescence studies have shown a significant depolymerization of both interphase and spindle microtubules in HeLa cells upon treatment with **NMK-TD-100**.

Induction of Apoptosis

Following mitotic arrest, **NMK-TD-100** induces programmed cell death (apoptosis) in cancer cells. This is characterized by a decline in mitochondrial membrane potential and the activation of apoptotic pathways. Western blot analysis has shown changes in the expression of pro- and anti-apoptotic proteins, such as p53, Bax, Bcl-2, and procaspase 3, in HeLa cells treated with **NMK-TD-100**.

Quantitative Data

The following tables summarize the key quantitative data for **NMK-TD-100** based on the available research.

Table 1: In Vitro Cytotoxicity of **NMK-TD-100**

Cell Line	Cancer Type	IC ₅₀ (μM)	Treatment Duration (h)
HeLa	Cervical Carcinoma	1.42 ± 0.11	48

Data from

Table 2: Biochemical Activity of **NMK-TD-100**

Parameter	Value (μM)
Tubulin Polymerization Inhibition IC ₅₀	17.5 ± 0.35
Dissociation Constant (Kd) for Tubulin Binding	~1

Data from

Experimental Protocols

Cell Viability (MTT) Assay

- **Cell Seeding:** HeLa cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
- **Treatment:** Cells are treated with various concentrations of **NMK-TD-100** for 48 hours.
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Tubulin Polymerization Assay

- **Reaction Mixture:** Purified tubulin is mixed with different concentrations of **NMK-TD-100** in a polymerization buffer.
- **Initiation:** The polymerization reaction is initiated by the addition of GTP and incubation at 37°C.
- **Monitoring:** The increase in turbidity due to microtubule formation is monitored by measuring the light scattering at 350 nm in a spectrophotometer.
- **Data Analysis:** The rate and extent of polymerization are determined, and the IC₅₀ for inhibition is calculated.

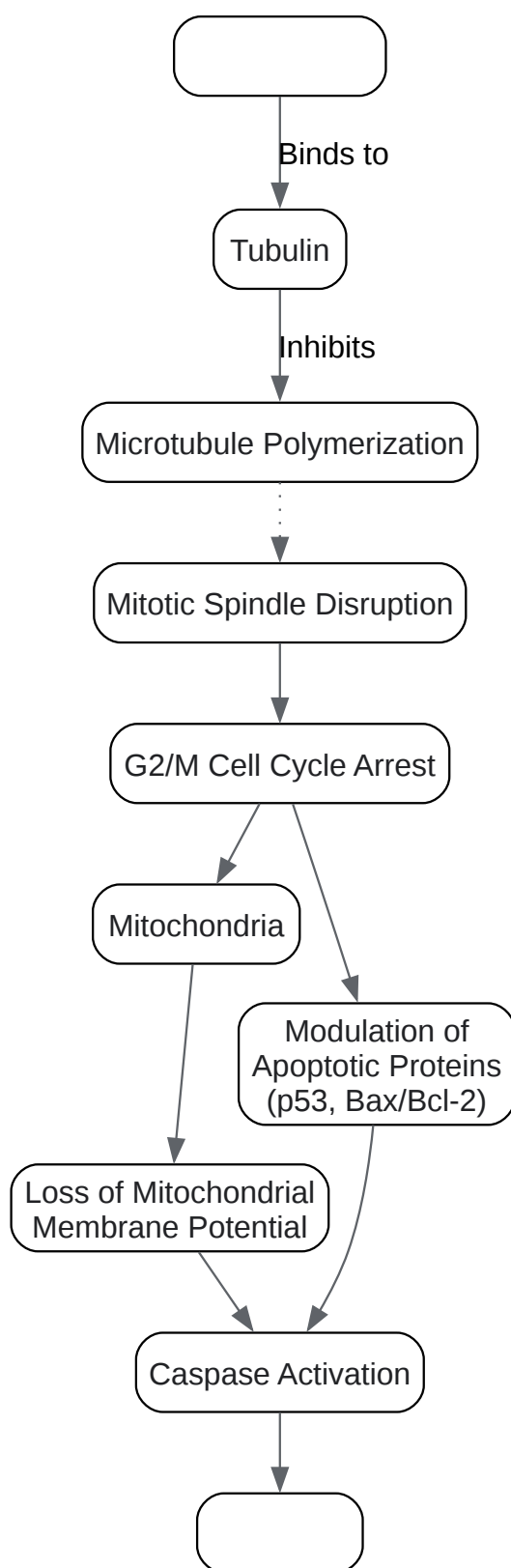
Apoptosis Assay (Annexin V-FITC/PI Staining)

- **Cell Treatment:** HeLa cells are treated with **NMK-TD-100** for 36 hours.

- **Cell Harvesting:** Cells are harvested, washed with PBS, and resuspended in annexin-binding buffer.
- **Staining:** Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

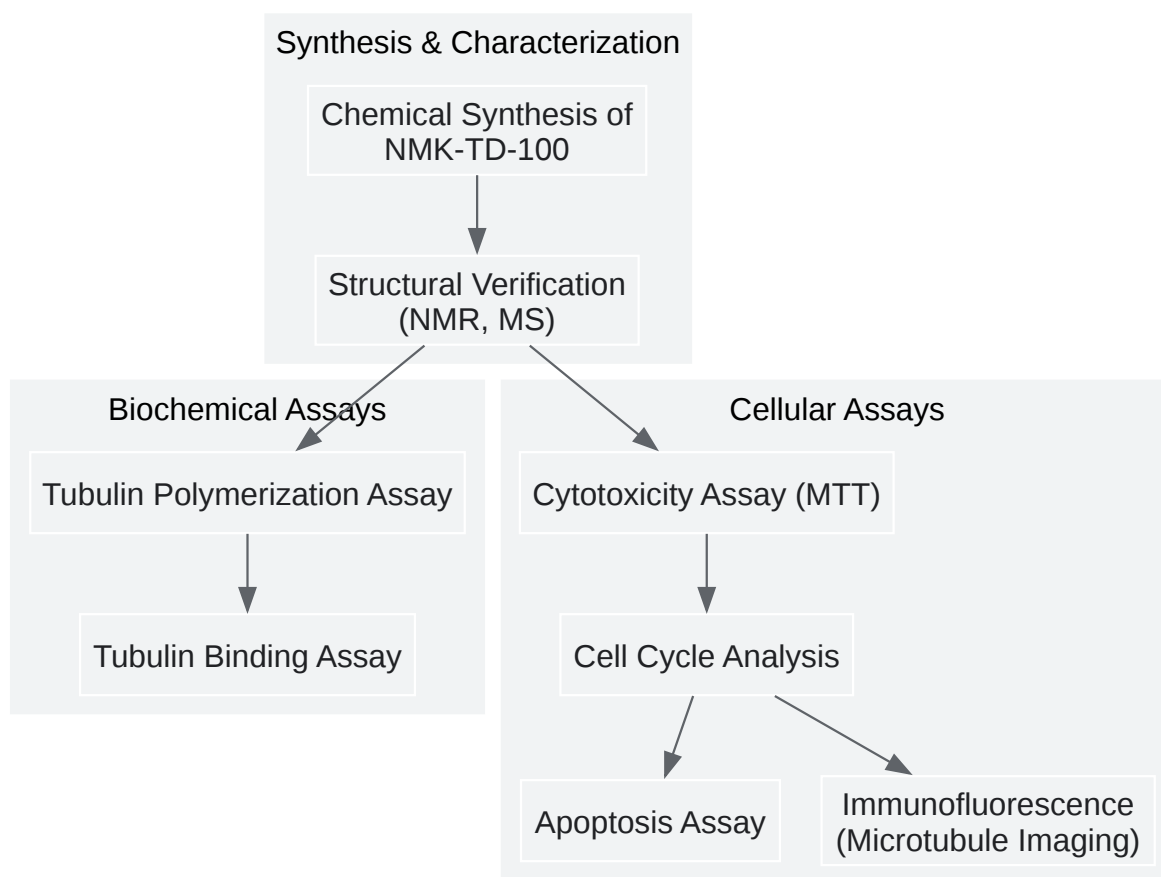
Signaling Pathway of NMK-TD-100-Induced Apoptosis



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Caption: Signaling pathway of **NMK-TD-100**-induced apoptosis.

Experimental Workflow for NMK-TD-100 Evaluation



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References

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